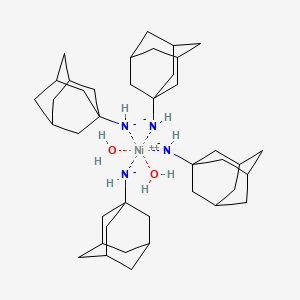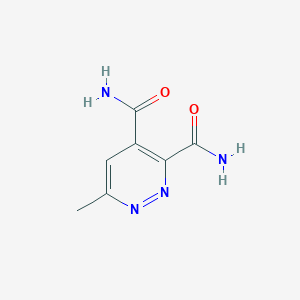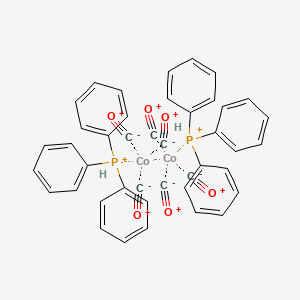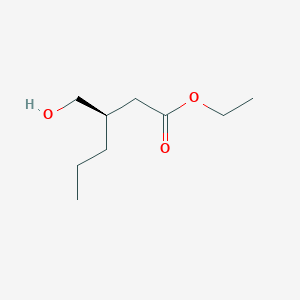![molecular formula C12H8N4O2 B13093604 6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-17-2](/img/structure/B13093604.png)
6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 6th position and a phenyl group at the 2nd position of the triazolo[1,5-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles, followed by modification of the aryl substituent to obtain the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency, scalability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization reactions. The nitro group at the 6th position makes the compound highly electrophilic, facilitating nucleophilic addition reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like indoles and 1,3-dicarbonyl compounds for nucleophilic addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the pyridine ring can yield stable adducts, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antifungal, antiviral, and anticancer properties
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Sciences: It is utilized in the synthesis of high-energy materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit enzymes, disrupt cellular processes, and induce oxidative stress, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: This compound has an additional nitro group at the 8th position, which enhances its electrophilicity and reactivity.
1-Phenyl-2-(4-(2-phenyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: This derivative is used in material sciences for its electron-transporting properties.
5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: This compound is known for its antiviral activity and is used in medicinal chemistry.
Properties
CAS No. |
31040-17-2 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-6-7-11-13-12(14-15(11)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NYVFPMTVCIZFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


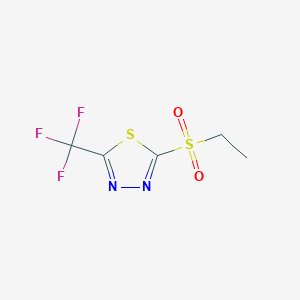
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
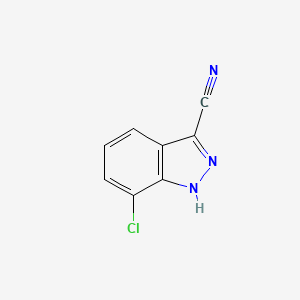
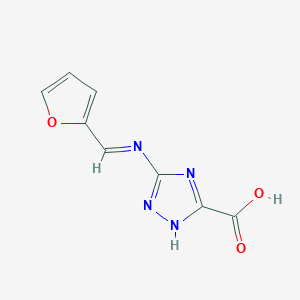
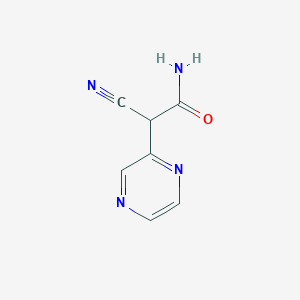
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

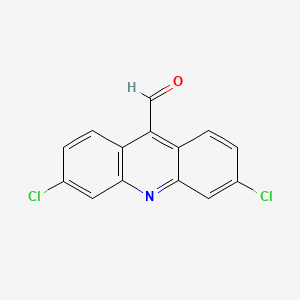

![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)
